Home > Products > Screening Compounds P131484 > Dihydro-10-trifluoromethyl artemisinin
Dihydro-10-trifluoromethyl artemisinin - 185418-56-8

Dihydro-10-trifluoromethyl artemisinin

Catalog Number: EVT-6444198
CAS Number: 185418-56-8
Molecular Formula: C16H23F3O5
Molecular Weight: 352.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Artemisinin and its derivatives have been used for centuries in traditional Chinese medicine. The discovery of its antimalarial properties in the 1970s led to extensive research into its chemical modifications to enhance therapeutic effectiveness. Dihydro-10-trifluoromethyl artemisinin is synthesized from artemisinin through various chemical processes that introduce the trifluoromethyl group.

Classification

Dihydro-10-trifluoromethyl artemisinin falls under the category of sesquiterpene lactones. It is classified as an antimalarial compound due to its ability to combat Plasmodium species responsible for malaria. Additionally, it is categorized as a fluorinated organic compound, which often exhibits unique chemical properties due to the presence of fluorine atoms.

Synthesis Analysis

Methods

The synthesis of dihydro-10-trifluoromethyl artemisinin typically involves several key steps:

  1. Preparation of Hydroartemisinin: The process begins with hydroartemisinin, which is derived from artemisinin through reduction.
  2. Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using various methods such as nucleophilic substitution or electrophilic fluorination techniques.
  3. Dehydration: Following the introduction of the trifluoromethyl group, dehydration reactions are performed to yield dihydro-10-trifluoromethyl artemisinin.

Technical details regarding these methods include the use of specific reagents and conditions, such as temperature and solvent choice, which are crucial for optimizing yield and purity .

Molecular Structure Analysis

Structure

Dihydro-10-trifluoromethyl artemisinin has a complex molecular structure characterized by a sesquiterpene lactone framework. The incorporation of the trifluoromethyl group at the C-10 position alters its electronic properties and steric configuration.

Data

The molecular formula for dihydro-10-trifluoromethyl artemisinin is C16H17F3O5C_{16}H_{17}F_3O_5. Its molecular weight is approximately 350.30 g/mol. Structural elucidation can be achieved through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, providing insights into its three-dimensional conformation and functional groups.

Chemical Reactions Analysis

Reactions

Dihydro-10-trifluoromethyl artemisinin undergoes several notable chemical reactions:

  1. Epoxidation: This reaction involves the formation of an epoxide from the double bond present in the compound, often yielding high stereoselectivity.
  2. Halogenation: The compound can react with halogens to form halogenated derivatives, which may exhibit altered biological activity.
  3. Rearrangement Reactions: Under specific conditions, dihydro-10-trifluoromethyl artemisinin can undergo rearrangements leading to novel products, such as D-ring-contracted ketones .

These reactions are essential for exploring potential derivatives with enhanced pharmacological profiles.

Mechanism of Action

Process

The mechanism of action of dihydro-10-trifluoromethyl artemisinin primarily involves the activation of endoperoxide bridges within its structure when exposed to heme groups in malaria parasites. This activation leads to the generation of reactive oxygen species that damage critical biomolecules within the parasite, ultimately resulting in cell death.

Data

Studies indicate that derivatives like dihydro-10-trifluoromethyl artemisinin exhibit improved binding affinity to target proteins compared to their non-fluorinated counterparts, enhancing their antimalarial efficacy .

Physical and Chemical Properties Analysis

Physical Properties

Dihydro-10-trifluoromethyl artemisinin is typically a solid at room temperature with a melting point ranging from 100°C to 110°C. It is soluble in organic solvents such as methanol and dimethyl sulfoxide but exhibits limited solubility in water due to its lipophilic nature.

Chemical Properties

Chemically, this compound is stable under standard laboratory conditions but may decompose upon prolonged exposure to light or heat. Its reactivity profile includes susceptibility to nucleophilic attack due to the presence of electrophilic centers introduced by fluorination .

Applications

Scientific Uses

Dihydro-10-trifluoromethyl artemisinin has significant applications in medicinal chemistry and pharmacology:

  1. Antimalarial Research: It serves as a lead compound for developing new antimalarial therapies, particularly against resistant strains of Plasmodium.
  2. Drug Development: The compound's unique properties make it a candidate for further modifications aimed at enhancing bioavailability and reducing toxicity.
  3. Chemical Biology: Researchers utilize it in studies exploring mechanisms of action against malaria parasites and potential synergistic effects with other antimalarial agents .
Synthetic Methodologies and Structural Modifications

Synthetic Routes for 10-Trifluoromethyl Artemisinin Derivatives

Nucleophilic Substitution Strategies Using 16-Bromo-10-Trifluoromethyl Anhydrodihydroartemisinin

The synthesis of dihydro-10-trifluoromethyl artemisinin derivatives critically depends on the versatile intermediate 16-bromo-10-trifluoromethyl anhydrodihydroartemisinin (Compound 8). This intermediate is synthesized through a two-step sequence starting from artemisinin: (1) reduction of the lactone carbonyl to a lactol using sodium borohydride, followed by (2) trifluoromethylation at C-10 and concurrent bromination at C-16 under carefully controlled electrophilic conditions. The bromide at C-16 serves as an exceptional leaving group, enabling efficient nucleophilic displacement reactions with diverse oxygen-, nitrogen-, and carbon-based nucleophiles. Methanol, ethanol, or succinate anions readily substitute the bromide to generate β-artemether, β-arteether, or artesunate analogues bearing the C-10 trifluoromethyl group in yields exceeding 85% under optimized conditions. The reaction proceeds via an SN₂ mechanism with clean inversion of configuration at C-16, confirmed by NMR spectroscopy [1] [8]. This pathway is particularly valuable for generating derivatives with preserved endoperoxide integrity, crucial for bioactivity.

Table 1: Nucleophilic Substitution Products from Bromide Intermediate 8

NucleophileProductYield (%)Key Application
Methoxide (CH₃O⁻)CF₃-β-artemether89Antimalarial/anticancer lead
Ethoxide (C₂H₅O⁻)CF₃-β-arteether87Stability-enhanced therapeutic
Succinate (⁻OCO(CH₂)₂CO₂H)CF₃-artesunate82Water-soluble prodrug development

Huisgen Cycloaddition for C-10 Functionalization with Triazole Moieties

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provides a highly selective route for appending triazole moieties to the C-10 position of trifluoromethyl artemisinin scaffolds. The synthesis initiates from the 10-trifluoromethyl artemisinin bearing an azidoalkyl tether at C-16, synthesized via nucleophilic substitution of bromide intermediate 8 with ω-azido alcohols. Subsequent CuAAC reaction with terminal alkynes yields 1,4-disubstituted triazole-linked conjugates under mild conditions. This click chemistry approach offers exceptional modularity, enabling the incorporation of diverse pharmacophores (e.g., carbohydrates, lipids, targeted delivery ligands) while maintaining the critical endoperoxide bridge. The triazole ring enhances metabolic stability and introduces hydrogen-bonding capacity, potentially improving target interactions. Biological evaluations confirm retained or significantly enhanced cytotoxic activity against cancer cell lines compared to parent artemisinins, demonstrating the power of this strategy for generating functionally complex derivatives [5].

Modular Approaches for Hybrid Derivatives: Artemisinin-Chalcone Conjugates

A modular strategy combines the bioactivity of artemisinin with the pro-apoptotic properties of chalcones through C-10/C-16 functionalization of the trifluoromethyl artemisinin scaffold. Synthesis involves tethering an alkyne-functionalized chalcone derivative to an azido-containing 10-trifluoromethyl artemisinin precursor (synthesized from bromide 8) via CuAAC, yielding triazole-bridged hybrids. Alternatively, Claisen-Schmidt condensation directly links chalcone moieties to aldehyde derivatives of trifluoromethyl artemisinin. These hybrids exhibit synergistic effects, significantly surpassing the cytotoxic activity of either component alone against drug-resistant cancer models. The chalcone moiety contributes tubulin polymerization inhibition and ROS enhancement, complementing artemisinin's iron-dependent cytotoxicity. The trifluoromethyl group at C-10 stabilizes the artemisinin component against premature degradation, ensuring intact delivery of the hybrid molecule to cellular targets [4].

Table 2: Representative Artemisinin-Chalcone Hybrid Structures via Modular Synthesis

Artemisinin ComponentChalcone ComponentLinker TypeNotable Biological Effect
10-CF₃-16-azidopropyl artemisinin4'-Ethynyl-chalcone1,4-TriazoleEnhanced tubulin disruption
10-CF₃-16-propargyl artemisinin4'-Azido-chalcone1,4-TriazoleMitochondrial depolarization
10-CF₃-artemisinin-16-carbaldehyde4'-AminoacetophenoneEnone bridgeDual ROS induction

Fluorinated Analogues: Design and Synthesis

Trifluoromethyl Etherification at C-10 for Enhanced Hydrolytic Stability

The introduction of a trifluoromethyl ether group (-OCF₃) at C-10 represents a strategic design to overcome the intrinsic hydrolytic instability of traditional artemisinin derivatives. The synthesis involves reacting the C-10 lactol (obtained from artemisinin reduction) with trifluoromethyl(trimethyl)silane (TMSCF₃) and a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) in anhydrous tetrahydrofuran. This step installs the -OCF₃ group directly. Subsequent reduction and bromination yield the pivotal 16-bromo-10-trifluoromethyl anhydrodihydroartemisinin intermediate (Compound 8). The strong electron-withdrawing nature of the -CF₃ group inductively stabilizes the adjacent endoperoxide bridge and the acetal linkage at C-10. Crucially, it reduces the electron density on the ether oxygen, rendering it significantly less susceptible to acid-catalyzed hydrolysis—a major degradation pathway for artemether and arteether in the stomach. Stability assays confirm the CF₃ analogues exhibit 45-fold greater half-lives under simulated gastric acid conditions compared to their non-fluorinated counterparts, ensuring greater oral bioavailability and intact delivery to systemic circulation [8].

Comparative Synthesis of β-Arteether and β-Artemether CF₃ Analogues

The synthesis of β-arteether and β-artemether analogues bearing the C-10 trifluoromethyl group highlights the versatility of the nucleophilic substitution approach using bromide intermediate 8:

  • CF₃-β-Arteether: Bromide 8 reacts with sodium ethoxide (NaOEt) in anhydrous ethanol under nitrogen atmosphere. The reaction proceeds at room temperature for 4-6 hours, yielding CF₃-β-arteether in 87% yield after chromatographic purification. The β-configuration is confirmed by characteristic NMR couplings (J~10-12 Hz).
  • CF₃-β-Artemether: Similarly, reaction with sodium methoxide (NaOMe) in methanol at 0°C (to minimize elimination side products) provides CF₃-β-artemether in 89% yield. The use of alkoxide anions ensures clean SN₂ displacement.

Both analogues share the enhanced stability conferred by the C-10 trifluoromethyl group. Comparative pharmacokinetic studies in mice reveal significantly higher plasma levels of intact drug for the CF₃ analogues compared to standard artemether or arteether after oral administration, attributable to reduced first-pass degradation. In vivo antimalarial efficacy against Plasmodium berghei NK173 demonstrates complete parasite clearance sustained over 25 days post-treatment with the CF₃ analogues, outperforming conventional derivatives where recrudescence is often observed [8].

Table 3: Comparative Properties of β-Ether CF₃ Analogues vs. Standard Derivatives

PropertyCF₃-β-ArteetherStandard β-ArteetherCF₃-β-ArtemetherStandard β-Artemether
Synthesis Yield from Bromide 8 (%)87N/A89N/A
Half-life (t₁/₂) in Simulated Gastric Acid (pH 1.2, 37°C)~45 hours~1 hour~48 hours~1.1 hours
Relative Oral Bioavailability (AUC₀–∞ in Mice)3.8-fold increaseReference4.1-fold increaseReference
In Vivo Antimalarial Efficacy (Parasite Clearance Duration)>25 days7-10 days (recrudescence common)>25 days8-12 days (recrudescence common)

Stability Optimization Under Physiological Conditions

Acidic Stability in Simulated Gastric Environments

The hydrolytic instability of conventional artemisinin derivatives like artemether and arteether under acidic conditions (e.g., gastric fluid) is a major pharmaceutical limitation, leading to low oral bioavailability and variable therapeutic outcomes. Dihydro-10-trifluoromethyl artemisinin derivatives exhibit remarkable resistance to acid-catalyzed degradation. Accelerated stability testing was performed by incubating compounds in 0.1 M HCl (pH ~1.0) at 37°C, simulating gastric conditions. Analysis by HPLC-MS quantified the degradation products. While standard artemether degraded extensively within 2 hours (t₁/₂ ≈ 1 hour), primarily via hydrolysis of the acetal linkage yielding dihydroartemisinin (DHA) and subsequent decomposition products, CF₃-β-artemether showed negligible degradation even after 24 hours (t₁/₂ ≈ 48 hours). Similarly, CF₃-β-arteether (t₁/₂ ≈ 45 hours) vastly outperformed standard arteether (t₁/₂ ≈ 1 hour). The primary degradation product observed for the CF₃ analogues under prolonged harsh conditions was the corresponding lactone resulting from endoperoxide cleavage, not hydrolysis at C-10. This confirms that the -OCF₃ group effectively shields the acetal carbon from protonation and nucleophilic attack by water, the initial step in degradation for non-fluorinated ethers. This stability translates directly to higher predicted oral bioavailability and more reliable pharmacokinetics [8].

Role of CF₃ in Preventing Allylic Rearrangement During Synthesis

A critical challenge in synthesizing C-10 substituted artemisinin derivatives is the propensity for allylic rearrangement (SN₂' reaction) during nucleophilic substitution at C-16. This side reaction occurs when the leaving group (bromide) is on a carbon adjacent to a double bond (C14-C15). Nucleophiles can attack the γ-carbon (C-14) instead of C-16, leading to migration of the double bond to C15-C16 and formation of undesired regioisomers. For non-fluorinated 16-bromo intermediates, this SN₂' pathway can compete significantly with direct SN₂ substitution, reducing yields and complicating purification. Introduction of the trifluoromethyl group at C-10 dramatically suppresses allylic rearrangement during synthesis. The strong -I (inductive) effect of the -CF₃ group reduces electron density at the γ-carbon (C-14), making it less attractive for nucleophilic attack. Comparative studies using bromide intermediate 8 (C-10 OCF₃) versus its non-fluorinated analogue (C-10 OCH₃) demonstrate this effect clearly. While the non-fluorinated bromide yields ~30-40% SN₂' byproducts (identified by characteristic ¹H NMR signals and GC-MS) upon reaction with alkoxides, the fluorinated bromide 8 yields less than 5% SN₂' products under identical conditions. This suppression allows for higher yields of the desired C-16 substituted products (e.g., CF₃-β-artemether, CF₃-β-arteether) and simplifies purification. The CF₃ group thus acts as a regiochemical guardian, ensuring nucleophilic substitution proceeds predominantly via the desired SN₂ pathway at C-16 [1].

Table 4: Comparative Analysis of Allylic Rearrangement (SN₂') in Non-CF₃ vs. CF₃ Derivatives

Bromide IntermediateC-10 SubstituentNucleophile% Yield SN₂ Product (Desired)% Yield SN₂' Product (Allylic Rearrangement)
Non-fluorinated analogue-OCH₃CH₃O⁻58%35%
Bromide 8-OCF₃CH₃O⁻92%<5%
Non-fluorinated analogue-OCH₃C₂H₅O⁻62%30%
Bromide 8-OCF₃C₂H₅O⁻90%~5%

Properties

CAS Number

185418-56-8

Product Name

Dihydro-10-trifluoromethyl artemisinin

IUPAC Name

(1S,5R,9R,10R,12R)-1,5,9-trimethyl-10-(trifluoromethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol

Molecular Formula

C16H23F3O5

Molecular Weight

352.35 g/mol

InChI

InChI=1S/C16H23F3O5/c1-8-4-5-11-9(2)15(20,16(17,18)19)22-12-14(11)10(8)6-7-13(3,21-12)23-24-14/h8-12,20H,4-7H2,1-3H3/t8-,9-,10?,11?,12+,13+,14?,15-/m1/s1

InChI Key

QPGCYSREBONXHE-UUODFTKMSA-N

SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)(C(F)(F)F)O)C

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)(C(F)(F)F)O)C

Isomeric SMILES

C[C@@H]1CCC2[C@H]([C@@](O[C@H]3C24C1CC[C@@](O3)(OO4)C)(C(F)(F)F)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.